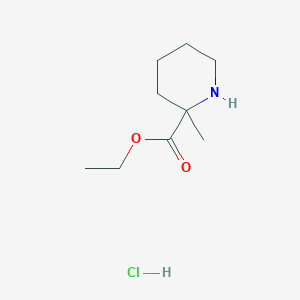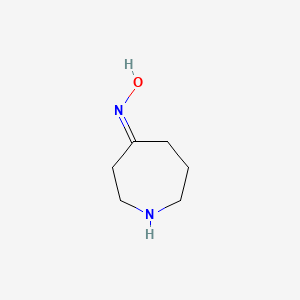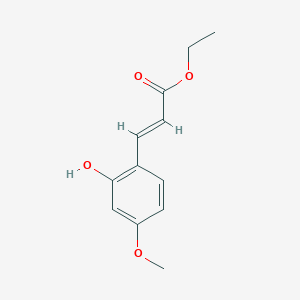
3-(Benzyloxy)-o-toluidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-o-toluidine hydrochloride, also known as 3-BOT-HCl, is an organic compound used in synthetic organic chemistry. It is a derivative of o-toluidine, a type of aromatic amine, and is used as a reagent in various syntheses. 3-BOT-HCl is known to be a useful reagent due to its reactivity and availability. It is used in the synthesis of various compounds, including drugs and other organic molecules.
Wirkmechanismus
3-(Benzyloxy)-o-toluidine hydrochloride is a reagent used in various synthetic organic chemistry reactions. It is used as a nucleophile in nucleophilic substitution reactions, and as an electrophile in electrophilic addition reactions. It is also used in the synthesis of various compounds, including drugs and other organic molecules.
Biochemical and Physiological Effects
This compound is an organic compound used in synthetic organic chemistry and is not known to have any biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(Benzyloxy)-o-toluidine hydrochloride in laboratory experiments is its availability and reactivity. It is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also a highly reactive reagent and can be used in a wide variety of reactions. However, it is also a highly toxic compound and should be handled with caution.
Zukünftige Richtungen
The use of 3-(Benzyloxy)-o-toluidine hydrochloride in synthetic organic chemistry is an important and growing field. Future research should focus on developing new and improved syntheses using this reagent, as well as exploring its potential applications in the synthesis of other compounds, such as drugs and other organic molecules. Additionally, research should be conducted on the safety and toxicity of this reagent, as well as its potential environmental impacts. Finally, research should be conducted on the potential applications of this compound in other fields, such as industrial and biomedical applications.
Synthesemethoden
3-(Benzyloxy)-o-toluidine hydrochloride can be synthesized through a three-step process. The first step involves the reaction of o-toluidine with benzyl bromide, which yields the corresponding benzyl-substituted o-toluidine. The second step involves the reaction of the benzyl-substituted o-toluidine with sodium hydroxide, which yields the corresponding this compound. The third step involves the reaction of the this compound with hydrochloric acid, which yields the final product.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-o-toluidine hydrochloride is an important reagent in synthetic organic chemistry and is used in the synthesis of various compounds. It is used in the synthesis of drugs, such as antibiotics and antivirals, as well as in the synthesis of other organic molecules, such as dyes and pigments. It is also used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of catalysts and other catalytic materials.
Eigenschaften
IUPAC Name |
2-methyl-3-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12;/h2-9H,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLAIAJBMKSLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)

![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)


![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)